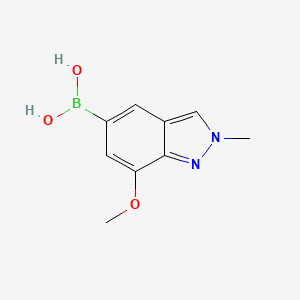![molecular formula C11H21F3NO5P B13474361 Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate; trifluoroacetic acid is a compound that combines the structural features of azetidines and phosphonates. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Phosphonates, on the other hand, are organophosphorus compounds widely used in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(azetidin-2-yl)ethyl]phosphonate typically involves the [2+2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. The phosphonate group can be introduced through a palladium-catalyzed cross-coupling reaction with H-phosphonate diesters and aryl or vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of microwave irradiation and palladium catalysts can be adapted for large-scale production, ensuring high yields and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Substituted phosphonates.
Applications De Recherche Scientifique
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl [2-(azetidin-2-yl)ethyl]phosphonate involves its interaction with molecular targets through its azetidine and phosphonate moieties. The azetidine ring, due to its ring strain, can undergo ring-opening reactions, making it a reactive intermediate in various pathways . The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other biological molecules involved in phosphorylation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidin-2-ones, which are used in medicinal chemistry.
Phosphonate derivatives: Compounds like diethyl phosphonate and dimethyl phosphonate, which are widely used in organic synthesis.
Uniqueness
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate is unique due to the combination of the azetidine and phosphonate moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H21F3NO5P |
|---|---|
Poids moléculaire |
335.26 g/mol |
Nom IUPAC |
2-(2-diethoxyphosphorylethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H20NO3P.C2HF3O2/c1-3-12-14(11,13-4-2)8-6-9-5-7-10-9;3-2(4,5)1(6)7/h9-10H,3-8H2,1-2H3;(H,6,7) |
Clé InChI |
ZZVILBXQIDNLNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCC1CCN1)OCC.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


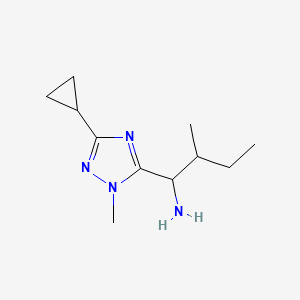
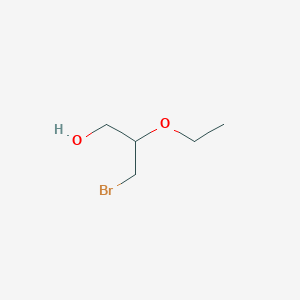
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
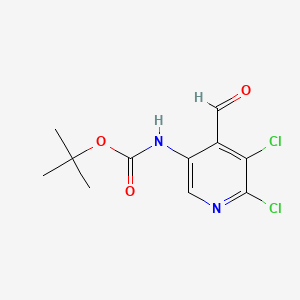
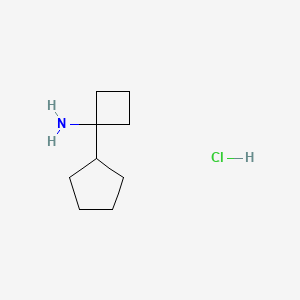
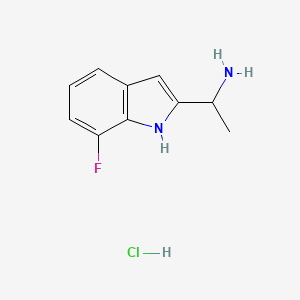

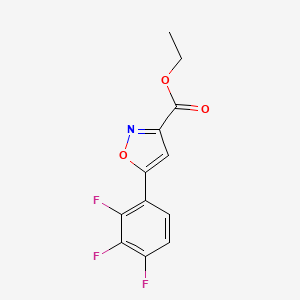
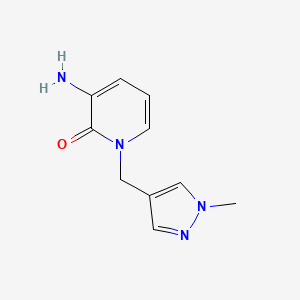
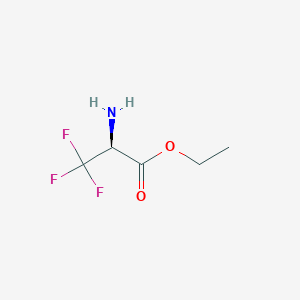
amine hydrochloride](/img/structure/B13474351.png)
